N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethyl group at the 5-position and an acetamide moiety linked to a 1-(3-methoxyphenyl)-imidazole-2-thiol group. Its molecular formula is C₁₆H₁₇N₅O₂S₂, with a molecular weight of 391.48 g/mol .
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S2/c1-3-14-19-20-15(25-14)18-13(22)10-24-16-17-7-8-21(16)11-5-4-6-12(9-11)23-2/h4-9H,3,10H2,1-2H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSCXTOOMCMNLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 421.6 g/mol. The compound features a thiadiazole ring, which is a critical structural motif associated with various pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that integrate the thiadiazole moiety with imidazole and acetamide functionalities. The synthetic pathways often utilize reagents such as triethylamine and dichloroethane to facilitate the formation of the desired structure while maintaining high yields and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole scaffold have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that this compound exhibits potent activity against breast cancer cells with an IC50 value of approximately 1.47 μM . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has displayed activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. For example, derivatives with similar structures have shown minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like streptomycin and fluconazole .
| Microbial Strain | MIC (μg/mL) | Standard Drug MIC (μg/mL) |
|---|---|---|
| S. aureus | 32.6 | 47.5 |
| E. coli | 40.0 | 50.0 |
| A. niger | 15.0 | 20.0 |
Other Biological Activities
In addition to anticancer and antimicrobial effects, the compound may exhibit other biological activities such as anti-inflammatory and analgesic properties, which are common among thiadiazole derivatives . The presence of multiple active functional groups allows for potential interactions with various biological targets.
Case Studies
Several case studies have documented the efficacy of thiadiazole compounds in preclinical models:
- Study on Anticancer Activity : A study evaluated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.
- Antimicrobial Efficacy : In a comparative study against bacterial strains such as E. coli and S. aureus, this compound showed superior antimicrobial activity compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent in treating resistant infections.
Scientific Research Applications
Medicinal Chemistry
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide has shown potential as a therapeutic agent due to its interaction with biological targets:
Anticancer Activity
Research has indicated that thiadiazole derivatives exhibit significant anticancer properties. For example, similar compounds have demonstrated cytotoxic effects against various cancer cell lines such as prostate (PC3), colon (HT29), and neuroblastoma (SKNMC) cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation pathways .
Antimicrobial Properties
The compound's structural characteristics may provide it with antimicrobial activity. Thiadiazole derivatives are known to disrupt microbial cell wall synthesis, leading to effective antibacterial and antifungal actions. Studies have shown that these compounds can inhibit the growth of pathogenic bacteria and fungi .
Agricultural Applications
Thiadiazole derivatives are also explored for their role in agrochemicals:
Pesticides and Herbicides
Due to their biological activity, compounds like this compound can be developed into effective pesticides and herbicides. Their ability to act on specific biological pathways in pests makes them valuable in agricultural applications .
Case Study 1: Anticancer Evaluation
In vitro studies have evaluated the cytotoxicity of related thiadiazole derivatives against various cancer cell lines using MTT assays. These studies indicated that certain derivatives exhibited comparable or superior activity to established anticancer drugs like doxorubicin .
Case Study 2: Antimicrobial Screening
Research involving the synthesis of new thiadiazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Key Observations :
- Analogs like 2a–i show potent activity against breast cancer cells (IC₅₀ = 3.5–12.4 µM) .
- Antimicrobial Efficacy : Analog 4d demonstrates moderate antibacterial activity (MIC = 16 µg/mL), indicating that thiadiazole-acetamide hybrids may require halogenation (e.g., 4-chlorophenyl) for enhanced efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, and how can purity be maximized?
- Methodology : Multi-step synthesis typically involves coupling a thiadiazole precursor (e.g., 5-ethyl-1,3,4-thiadiazol-2-amine) with a thioacetamide intermediate. Key steps include:
- Thiol-alkylation : Reacting 1-(3-methoxyphenyl)-1H-imidazole-2-thiol with chloroacetamide under basic conditions (e.g., K₂CO₃ in acetone) to form the thioether linkage .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, chloroform:acetone 3:1) to achieve >95% purity .
- Monitoring : TLC (Rf ~0.12–0.2) and HPLC for intermediate validation .
Q. How can the compound’s structure be rigorously characterized?
- Techniques :
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl group at thiadiazole C5, methoxyphenyl at imidazole N1) .
- Mass spectrometry : High-resolution MS (FAB or ESI) to verify molecular ion [M+H]⁺ and fragmentation patterns .
- X-ray crystallography : For solid-state conformation analysis, particularly to resolve ambiguities in imidazole-thiadiazole dihedral angles .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Approach :
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative strains, with ciprofloxacin as a control .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
- Enzyme inhibition : Acetylcholinesterase (AChE) or kinase inhibition assays, using Ellman’s method or fluorescence-based protocols .
Advanced Research Questions
Q. How do structural modifications (e.g., ethyl vs. methyl substituents) impact biological activity and pharmacokinetics?
- Experimental Design :
- SAR Studies : Synthesize analogs with varying alkyl chains (ethyl, propyl) on the thiadiazole ring. Compare logP (HPLC-derived), solubility (shake-flask method), and metabolic stability (microsomal assays) .
- Data Analysis : Use QSAR models to correlate substituent hydrophobicity with antimicrobial IC₅₀ (e.g., ethyl groups may enhance membrane penetration ).
Q. How can contradictory data in enzyme inhibition assays be resolved?
- Case Example : If the compound shows variable AChE inhibition (e.g., IC₅₀ = 1.61 µM in one study vs. >10 µM in another):
- Troubleshooting :
- Assay conditions : Validate pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and substrate concentration (acetylthiocholine iodide) .
- Protein source : Compare recombinant vs. tissue-extracted AChE .
- Advanced validation : Molecular docking (AutoDock Vina) to assess binding mode consistency with catalytic triad (Ser203, His447) .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxyphenyl) to enhance solubility .
- Nanocarriers : Encapsulate in PLGA nanoparticles (solvent evaporation method) and assess release kinetics (PBS, pH 7.4) .
- PK/PD modeling : Use WinNonlin to simulate oral absorption (Caco-2 permeability) and hepatic clearance (CYP3A4 inhibition assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
